

# synthesis of 2-amino-N-(4-methoxyphenyl)benzamide from 2-aminobenzoic acid

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## Compound of Interest

Compound Name: 2-amino-N-(4-methoxyphenyl)benzamide

Cat. No.: B1267985

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## Application Note: Synthesis of 2-amino-N-(4-methoxyphenyl)benzamide

### \*\*Abstract

This document provides a detailed protocol for the synthesis of **2-amino-N-(4-methoxyphenyl)benzamide**, a key intermediate in the development of various pharmaceutical compounds, including kinase inhibitors and anti-inflammatory agents. The synthesis involves the coupling of 2-aminobenzoic acid and p-anisidine using a carbodiimide-mediated reaction, which is a widely used and efficient method for amide bond formation.[1][2] This application note is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

### Introduction

**2-amino-N-(4-methoxyphenyl)benzamide** is a valuable scaffold in medicinal chemistry. Its structure, incorporating an anthranilamide core, is found in numerous biologically active molecules. The synthesis of this compound is a critical step in the discovery of new therapeutic agents. The protocol described herein utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) as coupling agents to facilitate the

formation of the amide bond between 2-aminobenzoic acid and p-anisidine. This method is known for its mild reaction conditions and good to excellent yields for a range of substrates.<sup>[2]</sup>

## Reaction Scheme

The overall reaction is a nucleophilic acyl substitution, where the amino group of p-anisidine attacks the activated carbonyl carbon of 2-aminobenzoic acid.

Reaction: 2-Aminobenzoic Acid + p-Anisidine → **2-amino-N-(4-methoxyphenyl)benzamide**

## Experimental Protocol

### 3.1 Materials and Reagents

| Reagent/Material                                    | Grade      | Supplier          |
|---|------------|-------------------|
| 2-Aminobenzoic acid                                 | Reagent    | Sigma-Aldrich     |
| p-Anisidine   | Reagent    | Acros Organics    |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Synthesis  | TCI Chemicals     |
| 1-Hydroxybenzotriazole (HOBt)                       | Synthesis  | Oakwood Chemical  |
| N,N-Dimethylformamide (DMF)                         | Anhydrous  | Fisher Scientific |
| Ethyl acetate (EtOAc)                               | ACS Grade  | VWR               |
| Saturated Sodium Bicarbonate Solution               | Laboratory | J.T. Baker        |
| Brine   | Laboratory | LabChem           |
| Anhydrous Magnesium Sulfate                         | Reagent    | EMD Millipore     |

### 3.2 Equipment

- Round-bottom flask (100 mL)

- Magnetic stirrer and stir bar
- Argon or Nitrogen gas inlet
- Ice bath
- Separatory funnel (250 mL)
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
- UV lamp (254 nm)
- Column chromatography setup (silica gel)

### 3.3 Detailed Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask, add 2-aminobenzoic acid (1.0 eq), p-anisidine (1.0 eq), and HOBt (1.1 eq).
- **Dissolution:** Add anhydrous N,N-Dimethylformamide (DMF) to the flask to dissolve the solids.
- **Cooling:** Place the flask in an ice bath and stir the solution for 15 minutes under an inert atmosphere (Argon or Nitrogen).
- **Addition of Coupling Agent:** Slowly add EDC (1.2 eq) to the cooled reaction mixture.
- **Reaction:** Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl acetate in Hexanes).
- **Workup:**
  - Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

- Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x), water (2x), and brine (1x).
- Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
  - Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
  - Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure **2-amino-N-(4-methoxyphenyl)benzamide**.

### 3.4 Characterization

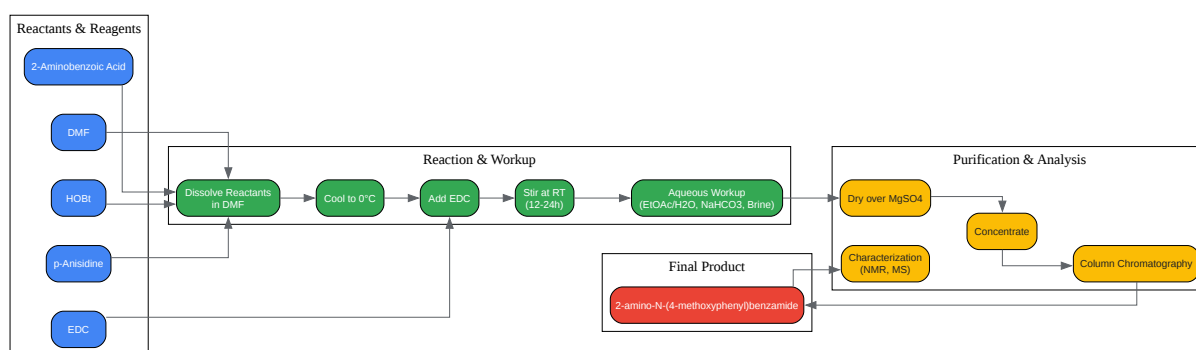
The identity and purity of the final product can be confirmed by standard analytical techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry.

## Data Presentation

Table 1: Summary of Reactants and Reaction Parameters

| Reactant / Parameter | Molecular Weight (g/mol ) | Molar Equivalents | Amount          |
|----------------------|---------------------------|-------------------|-----------------|
| 2-Aminobenzoic acid  | 137.14                    | 1.0               | (Specify mass)  |
| p-Anisidine          | 123.15                    | 1.0               | (Specify mass)  |
| EDC                  | 191.70                    | 1.2               | (Specify mass)  |
| HOBt                 | 135.12                    | 1.1               | (Specify mass)  |
| Solvent              | -                         | -                 | DMF             |
| Reaction Temperature | -                         | -                 | 0 °C to RT      |
| Reaction Time        | -                         | -                 | 12-24 h         |
| Product              | 242.27                    | -                 | (Specify Yield) |

## Workflow Diagram



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Caption: Synthetic workflow for **2-amino-N-(4-methoxyphenyl)benzamide**.

## Safety Precautions

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
- EDC and HOBt are sensitizers and irritants; handle with care.
- DMF is a reproductive hazard; avoid inhalation and skin contact.

- Consult the Safety Data Sheets (SDS) for all reagents before use.

## Conclusion

The protocol outlined in this application note provides a reliable and efficient method for the synthesis of **2-amino-N-(4-methoxyphenyl)benzamide**. This procedure is scalable and can be adapted for the synthesis of related benzamide derivatives for various research and development applications.

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## References

- 1. [growingscience.com](https://growingscience.com) [[growingscience.com](https://growingscience.com)]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/1267985/)]
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